
Di-1-Indanylamine Hydrochloride
Overview
Description
Di-1-Indanylamine Hydrochloride, also known as DIAH, is a chemical compound with the CAS Number: 113535-00-5. It has a molecular weight of 285.82 and its linear formula is C18H19N.ClH . This compound has been the subject of numerous scientific studies due to its potential application in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Di-1-Indanylamine Hydrochloride is represented by the linear formula C18H19N.ClH . It has a molecular weight of 285.82 .
Scientific Research Applications
Catalytic Reactions in Organic Chemistry
Research has shown that 1-indanol, which is closely related to Di-1-Indanylamine Hydrochloride, can be used in organic chemistry for catalytic reactions. For instance, it can lead to the formation of 1-indanone when reacted with sodium carbonate and catalytic amounts of certain palladium compounds (Bouquillon, Hénin, & Muzart, 2000).Sensor Development for Drug Detection
Di-1-Indanylamine Hydrochloride is structurally similar to difenidol hydrochloride, which has been the focus of sensor development for detecting drug concentrations. Novel electrochemiluminescence sensors have been developed to detect difenidol hydrochloride efficiently (Cheng et al., 2019).Drug Delivery Research
In the field of drug delivery, Di-1-Indanylamine Hydrochloride's analogs, such as DiI, have been used as surrogates for hydrophobic drugs in research. Investigations into the loading and release properties of drug-loaded nanoparticles have utilized DiI as a model compound (Bains, Wulff, & Moffitt, 2016).Chemical Analysis and Extraction Techniques
Similar compounds to Di-1-Indanylamine Hydrochloride have been used in chemical analysis and extraction techniques. For example, the distribution of indium between various solutions and its extraction has been studied using liquid anion exchangers in organic solvents, a process in which related compounds could be involved (Irving & Damodaran, 1970).Mass Spectrometry Imaging in Biomedical Research
Mass spectrometry imaging, particularly for visualizing small molecules in tissues, can utilize compounds similar to Di-1-Indanylamine Hydrochloride. For instance, 1,5-DAN hydrochloride has been used in mass spectrometry imaging to investigate altered metabolic pathways in ischemic brain damage (Liu et al., 2014).NMR Studies in Solution Chemistry
NMR studies of compounds like amiloride hydrochloride, which shares structural similarities with Di-1-Indanylamine Hydrochloride, provide insights into the conformations of these compounds in solution. This research is crucial for understanding how such compounds interact at the molecular level (Skawinski, Ofsievich, & Venanzi, 2002).
Safety and Hazards
Di-1-Indanylamine Hydrochloride is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If swallowed, it is advised not to induce vomiting and to rinse the mouth with water .
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N.ClH/c1-3-7-15-13(5-1)9-11-17(15)19-18-12-10-14-6-2-4-8-16(14)18;/h1-8,17-19H,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPCHRMYJBSBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3CCC4=CC=CC=C34.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591503 | |
| Record name | N-(2,3-Dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-1-Indanylamine Hydrochloride | |
CAS RN |
113535-00-5 | |
| Record name | N-(2,3-Dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B3059351.png)
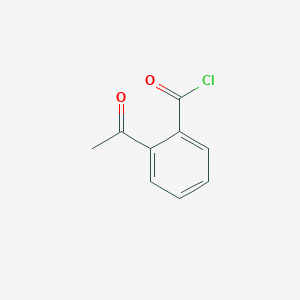
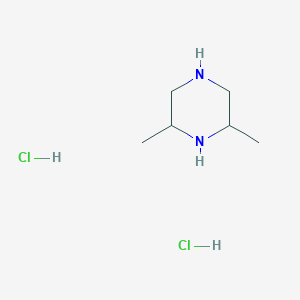

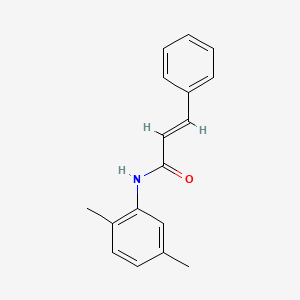

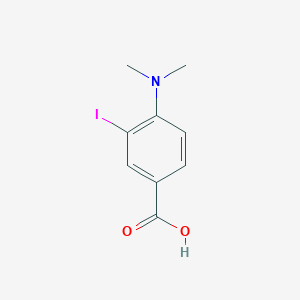




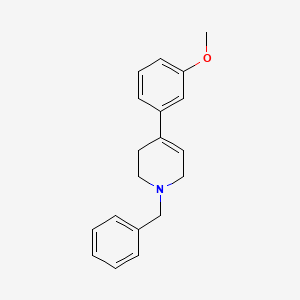

![Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate](/img/structure/B3059375.png)